![molecular formula C19H17N5O2S B2857163 N-(4-Methoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide CAS No. 1216835-39-0](/img/structure/B2857163.png)
N-(4-Methoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as potential anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the design and creation of novel compounds, evaluated against various cancer cell lines . The process involves molecular docking studies to investigate the binding modes of the proposed compounds with the DNA active site .Molecular Structure Analysis
The molecular structure of these compounds is designed to effectively bind with the active site of DNA . This is achieved through a bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline while maintaining other essential structural fragments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Amino Acid Derivatives
2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide and related compounds have been used in the synthesis of amino acid derivatives linked to triazoloquinoxaline moiety. These derivatives were obtained via a DCC coupling method and an azide coupling method, showcasing the compound's versatility in synthesizing a range of amino acid derivatives (Fathalla, 2015).
Anticonvulsant Properties
This compound has been used as a precursor for synthesizing novel quinoxaline derivatives with potential anticonvulsant properties. The synthesis involved characterizing the compounds through IR, 1H NMR, and mass spectral data, followed by elemental analysis (Alswah et al., 2013).
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, including those derived from 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide, have been designed and synthesized with anticancer activity in mind. These derivatives displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Biological Applications
Positive Inotropic Agents
Derivatives of this compound have been synthesized and evaluated as positive inotropic agents. Their activities were assessed by measuring left atrium stroke volume on isolated rabbit heart preparations, showing favorable activity compared with the standard drug, Milrinone (Li et al., 2008).
H1-Antihistaminic Activity
Derivatives were tested for their in vivo H1-antihistaminic activity on guinea pigs. They showed significant protection against histamine-induced bronchospasm, indicating their potential as new classes of H1-antihistaminic agents (Alagarsamy et al., 2009).
Cytotoxic Agents
This compound has been involved in the synthesis of fused 1,2,4-triazoles as cytotoxic agents. The synthesized compounds demonstrated potent antiproliferative activity against various cancer cell lines (Zheng et al., 2015).
Mécanisme D'action
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, making it a potential anticancer agent .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA, potentially inhibiting the replication and transcription processes .
Biochemical Pathways
Given its mode of action as a dna intercalator, it is likely that it affects pathways related toDNA replication and transcription . By disrupting these processes, the compound could inhibit the growth and proliferation of cancer cells .
Pharmacokinetics
In silico admet profiles have been generated for similar compounds . These profiles can provide valuable insights into the compound’s bioavailability and potential drug-like properties .
Result of Action
The compound has demonstrated anti-proliferative activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . This suggests that it could inhibit the growth and proliferation of these cells . The compound’s potency was found to be nearly equipotent to that of doxorubicin, a commonly used chemotherapy drug .
Orientations Futures
The future directions for these compounds involve further design, optimization, and investigation to produce more potent anticancer analogs . The most potent derivatives could serve as templates for future research . The goal is to develop compounds with increased potency and selectivity towards cancer cells, while minimizing side effects.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-12-22-23-18-19(21-15-5-3-4-6-16(15)24(12)18)27-11-17(25)20-13-7-9-14(26-2)10-8-13/h3-10H,11H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHIDMAJFPPNRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
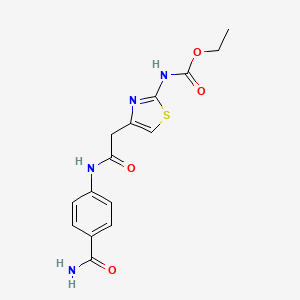

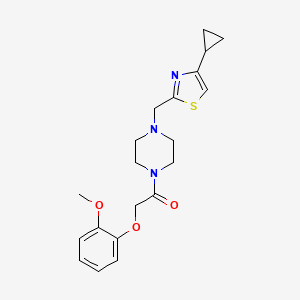
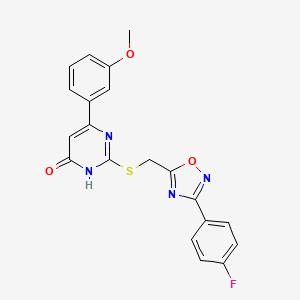
![N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2857087.png)
![4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide](/img/structure/B2857089.png)


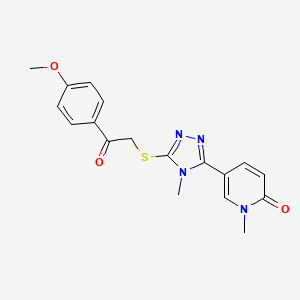
![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2857097.png)
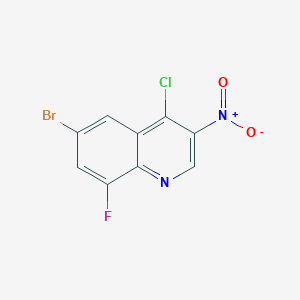
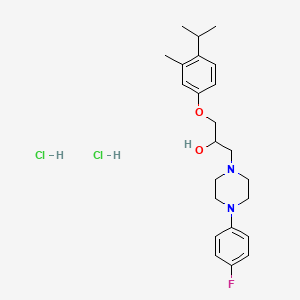
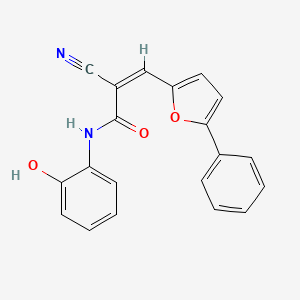
![N-(4-acetylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2857103.png)
